molecular formula C10H11BrClNO B2900622 (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride CAS No. 2309447-10-5

(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride

Cat. No.: B2900622
CAS No.: 2309447-10-5
M. Wt: 276.56
InChI Key: APPNVWCVIHMRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a halogenated benzofuran derivative featuring a bromine atom at the 5-position and a methyl group at the 3-position on the benzofuran ring, with a methanamine side chain at the 2-position. This compound is structurally distinct due to the fused benzofuran system, which combines aromatic and heterocyclic properties.

Properties

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPNVWCVIHMRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride typically involves the bromination of 3-methylbenzofuran followed by the introduction of an amine group. The reaction conditions usually require the use of bromine (Br₂) as the brominating agent and an amine source such as ammonia (NH₃) or an amine derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Bromination: The starting material, 3-methylbenzofuran, is treated with bromine to introduce the bromo group at the 5-position.

  • Amination: The brominated product is then subjected to amination to introduce the amine group at the 2-position.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Chemical Reactions Analysis

(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group or the amine group.

  • Substitution: Substitution reactions can occur at the bromo or amine positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can result in the formation of bromoalkanes or amines.

  • Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated or alkylated compounds.

Scientific Research Applications

(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Market and Application Trends

(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is positioned in the pharmaceutical intermediates market, with projected growth driven by demand for CNS and antimicrobial agents. Comparatively, (3-Chloropyrazin-2-yl)methanamine hydrochloride (market CAGR 6.2%, 2023–2032) highlights the broader demand for halogenated heterocycles .

Biological Activity

The compound (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride is a derivative of benzofuran, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and relevant case studies.

The chemical structure of this compound can be represented by the following identifiers:

  • IUPAC Name : (5-bromo-3-methylbenzofuran-2-yl)methanamine hydrochloride
  • Molecular Formula : C10H10BrClN
  • Molar Mass : 252.55 g/mol
  • Purity : 95% .

Anticancer Activity

Benzofuran derivatives, including this compound, have shown promising anticancer activity. Several studies have documented their effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies
    A study evaluated the cytotoxicity of several benzofuran derivatives against multiple cancer cell lines, including ME-180, A549 (lung cancer), and HT-29 (colon cancer). The results indicated that derivatives with bromine substitutions exhibited increased antiproliferative activity compared to their non-brominated counterparts. Specifically, the introduction of a methyl group at the C–3 position significantly enhanced potency against these cell lines .
    CompoundIC50 (µM)Cell Line
    CA-4180A549
    6a4.6HeLa
    10h2.0HT-29
    The compound this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
  • Mechanism of Action
    The mechanism by which benzofuran derivatives exert their anticancer effects often involves inhibition of tubulin polymerization and modulation of histone deacetylases (HDACs). This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that compounds with specific substitutions at the benzofuran ring enhance this activity significantly .
  • Comparative Analysis
    In comparative studies with other known anticancer agents, such as CA-4 and its derivatives, this compound has been reported to be more effective against certain cancer types due to its unique structural features that facilitate better interaction with biological targets .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : Starting from commercially available precursors, the benzofuran ring is constructed through cyclization reactions.
  • Bromination : The introduction of bromine at the C–5 position is achieved using brominating agents under controlled conditions.
  • Amine Functionalization : The final step involves the amination process to yield the methanamine derivative, followed by hydrochloride salt formation for enhanced solubility and stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves bromination and amination steps under controlled conditions. For example, temperature (0–5°C for bromination, 25–50°C for amination) and solvent selection (ethanol or dichloromethane) are critical to minimize side reactions. Catalysts like palladium or copper complexes may enhance yields. Post-synthesis, the compound is precipitated as a hydrochloride salt using HCl gas or concentrated HCl . Optimization requires iterative adjustments of stoichiometry, solvent polarity, and reaction time, monitored via TLC or HPLC.

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Answer :

  • X-ray crystallography : Resolves 3D molecular geometry; SHELX software is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromine at C5, methyl at C3) .
  • Mass spectrometry (HRMS) : Validates molecular formula (C10_{10}H11_{11}BrClNO) .
  • HPLC : Assesses purity (>95% typical for research-grade material) .

Q. How do the bromine and methyl substituents influence the compound’s physicochemical properties?

  • Answer : The bromine atom increases molecular weight (MW 277.56 g/mol) and hydrophobicity (logP ~2.8), enhancing membrane permeability. The methyl group at C3 sterically hinders electrophilic substitution reactions but stabilizes the benzofuran core. Together, these substituents reduce solubility in polar solvents (e.g., water: <1 mg/mL) but improve stability in organic matrices .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Desiccants (silica gel) prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers address low yields or impurity formation during scale-up synthesis?

  • Answer : Common issues include incomplete bromination or amine coupling. Strategies:

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation .
  • Design of Experiments (DoE) : Optimize variables (e.g., reagent ratios, temperature gradients) statistically .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) removes by-products like dehalogenated analogs .

Q. How should contradictory data on CYP1A2 inhibition be reconciled in pharmacological studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., microsomal vs. recombinant enzymes). Validate findings using:

  • Enzyme kinetics : Determine IC50_{50} values under standardized protocols (e.g., 37°C, pH 7.4) .
  • Metabolite profiling : LC-MS/MS identifies competitive vs. non-competitive inhibition mechanisms .
  • Species-specific differences : Compare human vs. rodent CYP1A2 isoforms to clarify translational relevance .

Q. What comparative approaches are effective for evaluating this compound against halogenated benzofuran analogs?

  • Answer :

  • SAR studies : Replace bromine with chlorine/iodine to assess electronic effects on receptor binding .
  • Thermodynamic solubility assays : Compare logD values (e.g., bromine vs. fluorine analogs) to optimize bioavailability .
  • Crystallographic overlay : Use ORTEP-III to align structures and identify steric clashes or hydrogen-bonding variations .

Q. What methodologies elucidate the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Answer :

  • Radioligand binding assays : Measure Ki_i values using 3^3H-labeled antagonists (e.g., 5-HT2A_{2A} receptors) .
  • Molecular dynamics simulations : CHARMM or AMBER forcefields model docking poses and binding energy landscapes .
  • Electrophysiology : Patch-clamp recordings assess functional modulation of ion channels (e.g., TRPV1) .

Q. How can researchers ensure batch-to-batch consistency in pharmacological studies?

  • Answer :

  • QC protocols : Mandate ≥95% purity (HPLC), confirm identity via 1^1H NMR and HRMS .
  • Stability-indicating methods : Forced degradation studies (heat, light, pH extremes) identify critical quality attributes .
  • Bioactivity normalization : Adjust dosing based on potency (e.g., EC50_{50} in functional assays) to account for minor variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.